

# role of LL-37 in the human innate immune response

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | LL-37, Human |           |
| Cat. No.:            | B15567582    | Get Quote |

An In-depth Technical Guide on the Role of LL-37 in the Human Innate Immune Response

Audience: Researchers, scientists, and drug development professionals.

# **Executive Summary**

The human cathelicidin LL-37 is the only cathelicidin-derived antimicrobial peptide found in humans and stands as a cornerstone of the innate immune system.[1] Generated via the cleavage of its precursor, hCAP-18 (human cationic antimicrobial protein 18), LL-37 is expressed by various immune and epithelial cells.[1] Its significance extends beyond direct pathogen elimination; it possesses a dual functionality, acting as a potent, broad-spectrum antimicrobial agent while simultaneously serving as a critical modulator of immune responses. [1][2] This multifaceted role allows LL-37 to bridge the innate and adaptive immune systems, influencing inflammation, cell recruitment, and tissue repair.[1][3] This document provides a comprehensive technical overview of LL-37's mechanisms of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling pathways it governs.

#### **Direct Antimicrobial Mechanisms**

LL-37 exhibits broad-spectrum microbicidal activity against Gram-positive and Gram-negative bacteria, fungi, and enveloped viruses.[1][4] Its primary mechanism involves the electrostatic attraction to the negatively charged components of microbial membranes, such as lipopolysaccharide (LPS) in Gram-negative bacteria and lipoteichoic acid in Gram-positive



bacteria.[1][5] This interaction leads to membrane disruption and permeabilization, ultimately causing cell lysis and death.[4][5] The peptide's amphipathic  $\alpha$ -helical structure is crucial for this activity; upon binding to lipids, it transitions from a random coil to an  $\alpha$ -helical conformation, facilitating membrane insertion.[6]

#### **Quantitative Antimicrobial Activity**

The potency of LL-37 varies depending on the target microorganism and environmental conditions, such as salt concentration.[6] The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are key metrics for quantifying this activity.



| Microorganism                                         | Growth Phase | MIC (μg/mL)             | MBC (μg/mL) | Reference |
|-------------------------------------------------------|--------------|-------------------------|-------------|-----------|
| Escherichia coli<br>ATCC 25922                        | -            | 9.38                    | >300        | [7]       |
| Escherichia coli<br>O111:B4                           | -            | <10                     | -           | [6]       |
| Pseudomonas<br>aeruginosa<br>ATCC 27853               | -            | >75                     | >300        | [7]       |
| Pseudomonas<br>aeruginosa<br>(Mucoid Strain)          | -            | <10                     | -           | [6]       |
| Staphylococcus<br>aureus ATCC<br>43300 (MRSA)         | -            | 9.38                    | 9.38        | [7]       |
| Staphylococcus<br>epidermidis<br>ATCC 14990           | -            | 75                      | >300        | [7]       |
| Enterococcus<br>faecium<br>(Vancomycin-<br>Resistant) | -            | <10                     | -           | [6]       |
| Listeria<br>monocytogenes                             | -            | <10                     | -           | [6]       |
| Candida albicans                                      | -            | >100 (in 100mM<br>NaCl) | -           | [6]       |

# **Immunomodulatory Functions**

Beyond its direct microbicidal effects, LL-37 is a pivotal signaling molecule that orchestrates the immune response.[1] It chemoattracts key immune cells, modulates cytokine and chemokine production, and influences cellular processes like apoptosis and differentiation.[1][3]



#### **Chemotaxis and Immune Cell Recruitment**

LL-37 is a potent chemoattractant for a variety of immune cells, guiding them to sites of infection and inflammation.[8][9] This function is critical for initiating a robust immune response.

- Neutrophils, Monocytes, and T-cells: LL-37 induces chemotaxis of these cells primarily through the formyl peptide receptor-like 1 (FPRL1, also known as FPR2), a G proteincoupled receptor (GPCR).[8]
- Mast Cells: LL-37 not only attracts mast cells but also triggers their degranulation, releasing histamine and other inflammatory mediators.[10][11] This activation occurs largely via the GPCR MrgX2.[12]

## **Modulation of Immune and Epithelial Cell Activity**

LL-37 directly interacts with and alters the function of various cell types.

- Neutrophils: LL-37 can delay neutrophil apoptosis, prolonging their lifespan at infection sites.
   [3] It also promotes the formation of Neutrophil Extracellular Traps (NETs), which ensnare and kill pathogens.
   [3][10]
- Macrophages and Monocytes: LL-37 influences monocyte differentiation and can regulate gene expression in macrophages. It can upregulate genes for chemokines (e.g., CCL2, CXCL8) and their receptors, while also modulating the response to bacterial products like LPS. For instance, LL-37 can bind and neutralize LPS, preventing TLR4-mediated activation and subsequent pro-inflammatory cytokine release (e.g., TNF-α).[13][14]
- Dendritic Cells (DCs): LL-37 acts as a bridge between innate and adaptive immunity by promoting the maturation of DCs.[3] It can also complex with self-DNA and self-RNA released from damaged cells, delivering these nucleic acids to intracellular Toll-like receptors (TLR9 and TLR7, respectively) in plasmacytoid DCs (pDCs), leading to the production of Type I interferons (IFN-α).[10]
- Epithelial Cells: LL-37 stimulates epithelial cells to proliferate and migrate, aiding in wound healing.[1][10] It also induces the release of cytokines like IL-8, further amplifying immune cell recruitment.[9][15]



## **Regulation of Cytokine and Chemokine Production**

LL-37's effect on cytokine production is context-dependent, exhibiting both pro- and anti-inflammatory properties. At low, physiological concentrations (e.g.,  $3 \mu g/mL$ ), it can synergize with other pro-inflammatory stimuli to enhance IL-8 production by epithelial cells.[16] At higher concentrations, it can directly induce cytokine release.[16]

| Cell Type                         | LL-37<br>Concentratio<br>n | Stimulus                   | Effect on<br>Cytokine/Ch<br>emokine | Fold Change<br>/ Level                                 | Reference |
|-----------------------------------|----------------------------|----------------------------|-------------------------------------|--------------------------------------------------------|-----------|
| Keratinocytes                     | 3 μg/mL                    | IL-1β                      | ↑ IL-8<br>Production                | ~2.8-fold increase                                     | [16]      |
| Keratinocytes                     | 3 μg/mL                    | Flagellin<br>(TLR5 ligand) | ↑ IL-8<br>Production                | ~2-fold<br>increase                                    | [16]      |
| Human A549<br>Epithelial<br>Cells | 1-20 μg/mL                 | LL-37 alone                | ↑ IL-8<br>Release                   | Dose-<br>dependent<br>increase up<br>to ~1200<br>pg/mL | [17]      |
| Human<br>Monocytes                | 4.5 μg/mL (in co-culture)  | LL-37 +<br>Caco-2 cells    | ↑ IL-22<br>Production               | From 48 to<br>71 pg/mL                                 | [15]      |
| Human<br>Neutrophils              | 20 μg/mL                   | P. aeruginosa              | ↓ IL-8<br>Secretion                 | Significantly decreased                                | [18]      |
| Macrophages                       | Not specified              | LPS                        | ↓ TNF-α and<br>IL-6                 | Drastically reduced                                    | [19]      |

# **Core Signaling Pathways**

LL-37 exerts its diverse immunomodulatory effects by engaging a range of cell surface and intracellular receptors and activating complex downstream signaling cascades.

#### **Receptor Engagement**

· G Protein-Coupled Receptors (GPCRs):



- FPRL1/FPR2: A primary receptor on neutrophils, monocytes, and T-cells mediating chemotaxis and anti-apoptotic effects.[8]
- MrgX2: The key receptor on human mast cells for LL-37-induced degranulation.[12]
- Other GPCRs: LL-37 has also been shown to interact with other receptors like CXCR2.[8]
- P2X7 Receptor (P2X7R): LL-37 can activate this ligand-gated ion channel, leading to inflammasome activation and the release of IL-1β and IL-18.[14]
- Epidermal Growth Factor Receptor (EGFR): LL-37 does not bind EGFR directly but causes
  its transactivation in airway epithelial cells. This occurs via a metalloproteinase-dependent
  cleavage of membrane-anchored EGFR ligands, leading to MAPK/ERK activation and IL-8
  release.[9]
- Toll-Like Receptors (TLRs): LL-37 has a dual role in TLR signaling. It can inhibit TLR4 signaling by directly binding and neutralizing its ligand, LPS.[14] Conversely, it can act as a delivery vehicle for self-nucleic acids, forming complexes with DNA or RNA that are transported into endosomes to activate TLR9 or TLR7/8, respectively, triggering potent inflammatory responses.[10]

#### **Downstream Signaling Cascades**

Activation of these receptors initiates various intracellular signaling pathways:

- MAPK Pathways: The ERK, p38, and JNK MAPK pathways are frequently activated by LL-37 in various cells, playing a critical role in the induction of cytokines and regulation of cell proliferation.[9][15][20]
- PLC/PKC Pathway: Downstream of GPCRs like MrgX2, this pathway is involved in mast cell degranulation.[12]
- NF-κB Pathway: This transcription factor is a central regulator of inflammatory gene expression and its activation can be modulated by LL-37.[19]

#### **Visualization of Key Pathways and Workflows**



















Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. polarispeptides.com [polarispeptides.com]
- 2. functionalmeddoc.com [functionalmeddoc.com]

#### Foundational & Exploratory





- 3. Significance of LL-37 on Immunomodulation and Disease Outcome PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptidesciences.com [peptidesciences.com]
- 5. The Potential of Human Peptide LL-37 as an Antimicrobial and Anti-Biofilm Agent PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activities of LL-37, a Cathelin-Associated Antimicrobial Peptide of Human Neutrophils PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Spotlight on Human LL-37, an Immunomodulatory Peptide with Promising Cell-Penetrating Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The antimicrobial peptide LL-37 activates innate immunity at the airway epithelial surface by transactivation of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. LL-37-induced human mast cell activation through G protein-coupled receptor MrgX2 -PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The human antimicrobial peptide LL-37 is a multifunctional modulator of innate immune responses PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Little peptide, big effects: the role of LL-37 in inflammation and autoimmune disease PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. The antimicrobial peptide LL-37 modulates the inflammatory and host defense response of human neutrophils PMC [pmc.ncbi.nlm.nih.gov]
- 19. Upregulating Human Cathelicidin Antimicrobial Peptide LL-37 Expression May Prevent Severe COVID-19 Inflammatory Responses and Reduce Microthrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Expression and Secretion of Cathelicidin LL-37 in Human Epithelial Cells after Infection by Mycobacterium bovis Bacillus Calmette-Guérin PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [role of LL-37 in the human innate immune response]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b15567582#role-of-II-37-in-the-human-innate-immune-response]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com